molecular formula C10H15N B155727 3-Isopropylbenzylamine CAS No. 110207-94-8

3-Isopropylbenzylamine

Cat. No.: B155727
CAS No.: 110207-94-8
M. Wt: 149.23 g/mol
InChI Key: UMGGFLATENTNHY-UHFFFAOYSA-N
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Description

3-Isopropylbenzylamine, also known as this compound, is a useful research compound. Its molecular formula is C10H15N and its molecular weight is 149.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalysis in Amide Formation

    • Novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts have been synthesized for direct amide formation between carboxylic acids and amines. These catalysts show enhanced reactivity under ambient conditions, with the potential for environmentally benign chemical synthesis (Arnold, Batsanov, Davies, & Whiting, 2008).
  • Biocatalysis in Chemo-enzymatic Syntheses

    • In the field of biocatalysis, isopropylamine (a derivative of isopropylbenzylamine) has been used as an amine donor in transaminase-catalyzed reactions. This contributes to the synthesis of amines with high enantiopurity, offering a greener alternative for chemical amine synthesis (Dawood et al., 2018).
  • Chemical Vapor Deposition (CVD) Processes

    • Magnesocene adducts of alkylamines, including isopropylamine and N-isopropylbenzylamine, have been studied for their potential applications in CVD processes. These adducts exhibit significant stability and hydrogen bonding, relevant for film growth in CVD using cyclopentadienyl source compounds (Xia, Heeg, & Winter, 2002).
  • Enzyme Kinetics and Bioorthogonal Chemistry

    • 3-Isocyanopropyl substituents have been developed as masking groups for bioorthogonal reactions. These derivatives react with tetrazines to release bioactive agents and reporter probes, demonstrating potential in drug delivery and chemical biology applications (Tu et al., 2018).
  • Polymer Science

    • 3-Isopropenyl-α,α-dimethylbenzylamine, a related compound, has been investigated for its copolymerization behavior, contributing to the development of thermoset coatings with high solvent resistance and hardness (Trumbo, Mote, Trevino, & Brink, 2001).
  • Biochemical Research

    • Studies on enzymes such as carbonic anhydrase and nitric oxide synthase have utilized isopropylbenzylamine derivatives to understand enzyme mechanisms and functions. This contributes to the broader understanding of enzyme catalysis and inhibition in biochemical research (Jewell et al., 1991; Förstermann et al., 1994).
  • Enzymatic Synthesis of Chiral Compounds

    • Isopropylamine has been used in enzymatic syntheses to produce chiral amino acids and amino-alcohols, which are valuable in pharmaceutical and organic chemistry (Park, Dong, & Shin, 2013; Rios-Solis et al., 2015).

Safety and Hazards

3-Isopropylbenzylamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

(3-propan-2-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8(2)10-5-3-4-9(6-10)7-11/h3-6,8H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGGFLATENTNHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110207-94-8
Record name [3-(propan-2-yl)phenyl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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